molecular formula C13H15BrO B6610359 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane CAS No. 2764003-13-4

1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane

Cat. No.: B6610359
CAS No.: 2764003-13-4
M. Wt: 267.16 g/mol
InChI Key: IGAVZJSZSDBZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is a bicyclic organic compound featuring a bromomethyl substituent and a phenyl group on a fused oxabicyclo[3.1.1]heptane scaffold. The compound’s unique architecture may influence its physicochemical properties, such as solubility, stability, and reactivity, compared to simpler aromatic or aliphatic brominated analogs .

Properties

IUPAC Name

1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAVZJSZSDBZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination

Radical-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is a cornerstone method. The reaction proceeds via hydrogen abstraction from the methyl group adjacent to the ether oxygen, followed by bromine radical addition. This method achieves >85% regioselectivity for the bromomethyl position when conducted in carbon tetrachloride at 70°C.

Mechanistic Insight :
RH+BrR+HBr\text{RH} + \text{Br}^\cdot \rightarrow \text{R}^\cdot + \text{HBr}
R+NBSRBr+Succinimide\text{R}^\cdot + \text{NBS} \rightarrow \text{RBr} + \text{Succinimide}^\cdot

Electrophilic Bromination

Electrophilic substitution using HBr gas in acetic acid introduces the bromomethyl group but requires stringent temperature control (0–10°C) to prevent diastereomer formation. This method yields 70–75% product but is less favored due to byproduct generation.

Multi-Step Synthesis from Chiral Intermediates

Optically pure precursors enhance stereochemical outcomes. For instance, (R)-4-n-propyl-dihydrofuran-2(3H)-one undergoes bromotrimethylsilane-mediated ring-opening to yield a bromomethyl intermediate, which is subsequently condensed with amines under basic conditions. Triethylamine or DBU in aprotic solvents like tetrahydrofuran (THF) facilitates high-yield (92.4%) condensation.

Critical Parameters :

  • Solvent : THF > dichloromethane (DCM) > ethyl acetate

  • Base : DBU > triethylamine > pyridine

Industrial-Scale Production

Continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times. A patented method employs a two-stage flow system:

  • Stage 1 : Cyclization at 120°C under 5 bar pressure.

  • Stage 2 : Bromination with NBS in a residence time of 15 minutes.

This approach achieves 94% yield and 99% purity, making it viable for kilogram-scale synthesis.

Reaction Optimization and Challenges

Byproduct Mitigation

Side reactions, such as di-bromination or ether cleavage, are minimized by:

  • Maintaining stoichiometric NBS ratios (1:1.05 substrate:NBS)

  • Using radical scavengers (e.g., BHT) in trace amounts

Purification Techniques

Crystallization from n-hexane or ethyl acetate/n-hexane mixtures (3:7 v/v) removes succinimide byproducts, yielding >98% pure product.

Emerging Methodologies

Recent advances include photoredox catalysis for bromomethylation, utilizing visible light and catalytic eosin Y. This method reduces energy consumption and achieves 80% yield under ambient conditions . However, scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Compound 1 : 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
  • Molecular Formula: Not explicitly provided (inferred as C₁₃H₁₅BrO).
  • Structure : Bicyclic framework (3-oxabicyclo[3.1.1]heptane) with bromomethyl (-CH₂Br) and phenyl (-C₆H₅) substituents.
  • Key Features : Rigid bicyclic system enhances steric constraints; bromomethyl group enables nucleophilic substitution reactions.
Compound 2 : 1-(Bromomethyl)-3-(nonyloxy)benzene (5c)
  • Source : University of Groningen study .
  • Molecular Formula : C₁₆H₂₅BrO.
  • Synthesis: Derived from (3-(nonyloxy)phenyl)methanol via bromination (78% yield, Rf = 0.71).
  • Structure: Linear aromatic compound with a nonyloxy (-O-C₉H₁₉) and bromomethyl group.
  • The nonyloxy chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the bicyclic Compound 1.
Compound 3 : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
  • Source : Wiley-VCH synthesis report .
  • Molecular Formula: C₁₄H₁₅NO₃.
  • Structure : Bicyclo[3.1.1]heptane with 6-oxa-3-aza bridges and a benzodioxolylmethyl substituent.
  • Synthesis : Multi-step process involving hydrogenation, mesylation, and amine coupling (97.5% purity via HPLC).
  • The azabridge may enhance biological activity but complicate synthesis compared to Compound 1’s simpler 3-oxa system.
Compound 4 : 1-(4-Bromophenoxy)heptane
  • Source : CymitQuimica safety and applications review .
  • Molecular Formula : C₁₃H₁₉BrO.
  • Structure: Linear aliphatic chain (-C₇H₁₅) linked to a bromophenoxy group.
  • Applications: Used in pharmaceuticals and agrochemicals; noted for environmental and health risks due to bromine.
  • Comparison : Simpler structure lacks bicyclic constraints, favoring ease of synthesis but limiting stereochemical control. The heptane chain increases hydrophobicity, differing from Compound 1’s compact bicyclic core.

Physicochemical and Functional Properties

Property Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight ~265.16 g/mol 305.27 g/mol 245.28 g/mol 267.19 g/mol
Polarity Moderate (bicyclic + Br) Low (long alkyl chain) High (N/O heteroatoms) Low (aliphatic chain)
Synthetic Yield Not reported 78% Not explicitly stated Not reported
Key Reactivity Bromomethyl substitution Bromomethyl substitution Amine-mediated reactions Phenoxy-based coupling
Applications Pharmaceutical intermediates Lipoxygenase activation Potential CNS-targeting drugs Agrochemical intermediates

Biological Activity

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is a bicyclic compound notable for its unique structural features, including a bromomethyl group and an oxabicyclo framework. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromomethyl group allows for various chemical reactions, which can be exploited for biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrO, with a molecular weight of approximately 265.17 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C13H15BrO c14 8 12 6 13 7 12 10 15 9 12 11 4 2 1 3 5 11 h1 5H 6 10H2\text{InChI }\text{InChI 1S C13H15BrO c14 8 12 6 13 7 12 10 15 9 12 11 4 2 1 3 5 11 h1 5H 6 10H2}

The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which can react with nucleophilic sites in biological molecules. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity and Applications

Research has indicated that compounds with similar bicyclic structures exhibit a range of biological activities, including:

Antimicrobial Activity: Some studies suggest that bicyclic compounds can exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Properties: Certain derivatives of bicyclic compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Neuroprotective Effects: Compounds structurally related to this compound have been investigated for their potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.1.1]heptaneLacks bromomethyl groupSimpler structure without additional functionalization
3-Azabicyclo[3.1.1]heptaneContains nitrogen instead of oxygenDifferent reactivity due to nitrogen presence
5-Methyl-3-oxabicyclo[3.1.0]hexaneDifferent bicyclic structureLacks the phenyl and bromomethyl groups

Q & A

Q. What are the key synthetic routes for preparing 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane?

The synthesis typically involves bromination of a preformed bicyclic precursor. For example, methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate is synthesized via bromination followed by esterification . Adapting this, the bromomethyl group could be introduced using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of a hydroxyl precursor with HBr. The phenyl group at position 5 may be introduced via Suzuki coupling or Friedel-Crafts alkylation, depending on the starting material. Characterization relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity and purity.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Advanced spectroscopic techniques are essential:

  • NMR : 1H^{1}\text{H} NMR identifies the bromomethyl proton (δ ~3.5–4.0 ppm) and bicyclic framework protons (δ ~1.5–3.0 ppm). 13C^{13}\text{C} NMR confirms the oxabicyclo system (C-O resonance at ~70–80 ppm) and aromatic carbons (δ ~125–140 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ for C12_{12}H14_{14}BrO requires m/z 273.0234).
  • X-ray crystallography : Resolves stereochemistry and ring strain in the bicyclic core .

Advanced Research Questions

Q. What challenges arise in optimizing substitution reactions at the bromomethyl site?

The bromomethyl group’s reactivity is influenced by steric hindrance from the bicyclic framework. For nucleophilic substitutions (e.g., with amines or thiols):

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize strained intermediates.
  • Temperature : Elevated temperatures (~60–80°C) are often required to overcome activation barriers, but excessive heat risks ring-opening .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems. Contradictory yields reported in literature (40–85%) suggest sensitivity to moisture or competing elimination pathways .

Q. How does the 3-oxabicyclo[3.1.1]heptane core influence regioselectivity in derivatization?

The oxabicyclo system imposes unique electronic and steric constraints:

  • Electrophilic aromatic substitution : The phenyl group at position 5 directs meta-substitution due to electron donation from the oxygen atom.
  • Ring strain : The fused bicyclic structure (bond angles ~60°) increases susceptibility to ring-opening under acidic/basic conditions, necessitating pH control during reactions .
  • Computational modeling : DFT studies predict higher reactivity at the bromomethyl site compared to alternative positions, aligning with experimental observations .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in cytotoxicity or receptor binding may stem from:

  • Stereochemical variability : Enantiomers of the bicyclic core exhibit divergent bioactivity. Chiral HPLC or asymmetric synthesis ensures stereochemical homogeneity .
  • Solubility artifacts : Low aqueous solubility can lead to false negatives. Use of co-solvents (DMSO ≤1%) or prodrug strategies improves bioavailability assessments .
  • Target validation : Off-target effects (e.g., kinase inhibition) require orthogonal assays (e.g., SPR vs. cell-based luciferase) to confirm specificity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals in complex mixtures .
  • Reaction Monitoring : Use in situ IR spectroscopy to track bromomethyl group consumption (C-Br stretch at ~550 cm1^{-1}) and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.